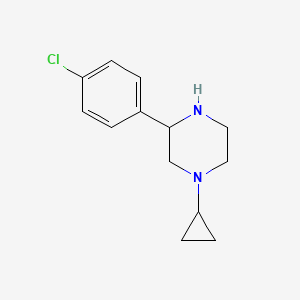
3-(4-Chlorophenyl)-1-cyclopropylpiperazine
説明
3-(4-Chlorophenyl)-1-cyclopropylpiperazine is a useful research compound. Its molecular formula is C13H17ClN2 and its molecular weight is 236.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-(4-Chlorophenyl)-1-cyclopropylpiperazine is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, synthesis, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound is characterized by a piperazine ring substituted with a cyclopropyl group and a 4-chlorophenyl moiety. The presence of the chlorophenyl group enhances its lipophilicity, which may influence its biological interactions and efficacy .
| Property | Value |
|---|---|
| Molecular Weight | 214.65 g/mol |
| CAS Number | 1248908-14-6 |
| Melting Point | Not specified |
| Biological Activity | Antitumor, antibacterial, antifungal |
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Receptor Binding : Preliminary studies suggest that this compound may interact with neurotransmitter receptors, which could explain some of its biological effects .
- Enzyme Interactions : It may act as a substrate or inhibitor for specific enzymes, modulating biochemical pathways critical for cellular functions .
- Electrophilic Reactions : Similar compounds have been shown to participate in electrophilic substitution reactions, forming sigma bonds with biomolecules .
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
- Antitumor Activity : It has been evaluated for its potential to inhibit tumor growth in various cancer cell lines .
- Antibacterial and Antifungal Properties : The compound has demonstrated effectiveness against certain bacterial and fungal strains, suggesting its potential as an antimicrobial agent .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Antitumor Study : A study synthesized various derivatives of piperazine and evaluated their antitumor activity. Results indicated that modifications to the piperazine structure could enhance efficacy against cancer cells .
- Antibacterial Evaluation : In vitro tests showed that this compound exhibited significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus .
- Mechanistic Insights : Research indicated that the compound's mechanism involves disruption of cellular signaling pathways related to growth and apoptosis, highlighting its potential as a therapeutic agent in oncology .
Pharmacokinetics
The pharmacokinetic profile of this compound is crucial for understanding its bioavailability and therapeutic potential:
- Absorption and Distribution : The lipophilic nature of the chlorophenyl group may facilitate better absorption across cell membranes.
- Metabolism : It undergoes metabolic transformations that can lead to both active and inactive metabolites, influencing its overall pharmacological effects .
特性
IUPAC Name |
3-(4-chlorophenyl)-1-cyclopropylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2/c14-11-3-1-10(2-4-11)13-9-16(8-7-15-13)12-5-6-12/h1-4,12-13,15H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQIAGCJMLMLXHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCNC(C2)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201269023 | |
| Record name | 3-(4-Chlorophenyl)-1-cyclopropylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201269023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1248908-14-6 | |
| Record name | 3-(4-Chlorophenyl)-1-cyclopropylpiperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1248908-14-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Chlorophenyl)-1-cyclopropylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201269023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















